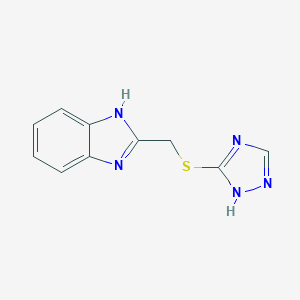

1H-benzimidazol-2-ylmethyl 4H-1,2,4-triazol-3-yl sulfide

Beschreibung

Eigenschaften

IUPAC Name |

2-(1H-1,2,4-triazol-5-ylsulfanylmethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5S/c1-2-4-8-7(3-1)13-9(14-8)5-16-10-11-6-12-15-10/h1-4,6H,5H2,(H,13,14)(H,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVXYDYFZZOZAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CSC3=NC=NN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Alkylation of Benzimidazole-2-thione

Source outlines the alkylation of benzimidazole-2-thione (synthesized from o-phenylenediamine and carbon disulfide) with propargyl bromide to form 2-(prop-2-yn-1-ylthio)-1H-benzimidazole. Adapting this approach, substituting propargyl bromide with chloromethylating agents (e.g., chloromethyl methyl ether) could yield 2-chloromethyl-1H-benzimidazole.

Synthesis of 4H-1,2,4-Triazole-3-thiol

The 1,2,4-triazole-3-thiol moiety is synthesized via cyclization reactions involving hydrazides and thiocyanate derivatives, as demonstrated in Source.

Hydrazide-Thiocyanate Cyclization

Methyl 2-(4-substitutedphenyl)-1H-benzimidazole-6-carboxylate derivatives are treated with hydrazine hydrate to form hydrazides. Subsequent reaction with ethyl thiocyanate in ethanol under reflux conditions generates 4H-1,2,4-triazole-3-thiol derivatives. For example:

Alternative Routes

Source highlights sulfur-containing triazole syntheses via metal-catalyzed azide-alkyne cycloaddition (CuAAC). However, these methods predominantly yield 1,2,3-triazoles, necessitating adaptation for 1,2,4-triazole formation.

Coupling via Nucleophilic Substitution

The final step involves coupling 2-chloromethyl-1H-benzimidazole with 4H-1,2,4-triazole-3-thiol through nucleophilic substitution.

Reaction Optimization

Source demonstrates analogous sulfide bond formation using potassium carbonate (K₂CO₃) in dry acetone or dimethylformamide (DMF). Applying these conditions:

Spectroscopic Characterization

-

¹H NMR : Aromatic protons of benzimidazole (δ 7.2–8.1 ppm), triazole protons (δ 8.3–8.5 ppm), and methylene bridge (δ 4.5–4.7 ppm).

-

¹³C NMR : Carbon signals for benzimidazole (δ 110–150 ppm), triazole (δ 145–160 ppm), and sulfide (δ 35–40 ppm).

Alternative Synthetic Approaches

Click Chemistry Adaptations

Source employs CuAAC to synthesize 1,2,3-triazole-benzimidazole hybrids. While this method is unsuitable for 1,2,4-triazoles, nitrile imine cycloadditions or Huisgen reactions under thermal conditions could be explored.

Mitsunobu Reaction

Coupling 2-hydroxymethylbenzimidazole with 4H-1,2,4-triazole-3-thiol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) represents a potential alternative, though yields may vary.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Nucleophilic Substitution | High selectivity, mild conditions | Requires pre-synthesized thiol | 60–75% |

| Click Chemistry | Modular, high efficiency | Limited to 1,2,3-triazoles | N/A |

| Hydrazide Cyclization | Integrated triazole formation | Multi-step, lower overall yield | 50–65% |

Analyse Chemischer Reaktionen

1H-benzimidazol-2-ylmethyl 4H-1,2,4-triazol-3-yl sulfide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that 1H-benzimidazol-2-ylmethyl 4H-1,2,4-triazol-3-yl sulfide exhibits potent antimicrobial properties. Compounds with similar structures have demonstrated the ability to inhibit bacterial growth and combat infections. For instance, studies have shown that derivatives of this compound can effectively target bacterial cell walls and disrupt metabolic pathways essential for bacterial survival.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may interact with protein kinases involved in cancer cell proliferation, leading to reduced tumor growth in vitro. The specific mechanisms of action are still under investigation, but the compound's structural features suggest a promising avenue for developing new anticancer agents .

Case Studies

Several case studies have been documented regarding the efficacy of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed significant inhibition against various strains of bacteria, including resistant strains. The mechanism was linked to disruption of bacterial cell wall synthesis.

- Anticancer Activity : In vitro studies indicated that treatment with this compound led to apoptosis in cancer cell lines through the activation of caspase pathways. Further research is needed to explore its potential as a therapeutic agent in clinical settings .

Wirkmechanismus

The mechanism of action of 1H-benzimidazol-2-ylmethyl 4H-1,2,4-triazol-3-yl sulfide involves its interaction with specific molecular targets and pathways. For example, some derivatives of the compound have been shown to inhibit the growth of cancer cells by interfering with key cellular processes, such as DNA replication and protein synthesis . The exact molecular targets and pathways involved depend on the specific structure of the compound and its derivatives.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Triazole Ring

- Compound A: 1H-Benzimidazol-2-ylmethyl 4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide (PubChem entry, ). Key Difference: The 5-position of the triazole is substituted with a pyridinyl group instead of a 4-methoxyphenyl group.

Compound B : (+)-(R)-5-[1-(Benzenesulfonamido)-2-phenylethyl]-4-phenethyl-2,4-dihydro-3H-1,2,4-triazole-3-thion ().

Heterocyclic Core Modifications

- Compound C: 4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl 2-oxo-2-(10H-phenothiazin-10-yl)ethyl sulfide (). Key Difference: The benzimidazole is replaced with phenothiazine, a tricyclic system with sulfur and nitrogen atoms. Impact: Phenothiazine’s electron-rich structure may confer redox activity, differing from benzimidazole’s planar, aromatic properties .

Molecular Weight and Physicochemical Properties

- Solubility Trends: The target compound’s methoxyphenyl group improves hydrophilicity compared to Compound C’s phenothiazine. Chlorophenyl groups generally reduce water solubility due to hydrophobicity .

Structural Characterization Tools

Biologische Aktivität

The compound 1H-benzimidazol-2-ylmethyl 4H-1,2,4-triazol-3-yl sulfide is a heterocyclic organic molecule that combines benzimidazole and triazole structures, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, including antifungal, antibacterial, and antioxidant properties.

Chemical Structure

The chemical structure of 1H-benzimidazol-2-ylmethyl 4H-1,2,4-triazol-3-yl sulfide can be represented as follows:

This structure incorporates both a benzimidazole moiety and a triazole ring, which contribute to its reactivity and biological properties.

Antifungal Activity

Compounds with triazole and benzimidazole structures have been extensively studied for their antifungal properties. The triazole ring is particularly effective in inhibiting fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. This mechanism reduces the production of ergosterol, leading to fungal cell death.

Research indicates that derivatives of triazoles demonstrate potent antifungal activity against various strains, including Candida albicans and Aspergillus spp. For instance, studies have shown that similar compounds exhibit minimum inhibitory concentrations (MICs) comparable to established antifungals like fluconazole .

Antibacterial Activity

The antibacterial potential of 1H-benzimidazol-2-ylmethyl 4H-1,2,4-triazol-3-yl sulfide has been evaluated against a range of Gram-positive and Gram-negative bacteria. The presence of the benzimidazole group enhances its interaction with bacterial enzymes. For example, molecular docking studies have indicated strong binding affinities to bacterial topoisomerases, which are essential for DNA replication and transcription .

A comparative analysis of related compounds shows that those containing similar structural features exhibit significant antibacterial activity. Data from various studies suggest that the compound could be effective against resistant strains of bacteria due to its dual-targeting mechanism .

Antioxidant Activity

The antioxidant properties of the compound are attributed to its ability to scavenge free radicals and reduce oxidative stress. Compounds with similar structures have shown promising results in assays measuring antioxidant capacity (e.g., DPPH and ABTS assays). For example, one study reported that derivatives exhibited IC50 values comparable to ascorbic acid, indicating strong antioxidant potential .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Fluconazole | Triazole ring | Antifungal |

| Benzimidazole | Benzimidazole core | Antimicrobial |

| Itraconazole | Triazole and sulfur | Antifungal |

| 1H-benzimidazol-2-ylmethyl 4H-1,2,4-triazol-3-yl sulfide | Benzimidazole + Triazole | Antifungal, Antibacterial, Antioxidant |

Case Studies

- Antifungal Efficacy : A study demonstrated that a derivative of the compound showed an MIC of 0.5 µg/mL against Candida albicans, indicating significant antifungal activity .

- Antibacterial Mechanism : In vitro tests revealed that the compound inhibited bacterial growth at concentrations as low as 0.25 µg/mL against Staphylococcus aureus, showcasing its potential as a therapeutic agent against resistant bacterial strains .

- Antioxidant Properties : Research highlighted the compound's ability to reduce oxidative stress in cellular models by scavenging reactive oxygen species (ROS), with an IC50 value of 0.397 µM in ABTS assays .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1H-benzimidazol-2-ylmethyl 4H-1,2,4-triazol-3-yl sulfide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions between benzimidazole-thiol derivatives and functionalized triazoles. Key parameters include temperature control (50–55°C), reaction time (14–20 hours), and use of catalysts like potassium carbonate. For example, thiosemicarbazide derivatives are synthesized with yields >90% under reflux conditions in ethanol . Optimization involves adjusting substituents (e.g., ethoxycarbonyl or benzoyl groups) and monitoring purity via TLC.

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this hybrid heterocyclic compound?

- Methodology :

- Spectroscopy : NMR (¹H/¹³C) to confirm proton environments and carbon frameworks, IR for functional group identification (e.g., S–S or C=N stretches).

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXTL or WinGX suites for resolving molecular geometry and intermolecular interactions. For example, SHELXL refines high-resolution data to address disorder in triazole rings . ORTEP-III generates thermal ellipsoid plots to visualize atomic displacement .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) calculations enhance understanding of electronic properties and reactivity?

- Methodology : DFT (e.g., B3LYP/6-311++G(d,p)) predicts molecular electrostatic potential (MEP), frontier orbitals (HOMO-LUMO), and charge distribution. For triazole derivatives, these calculations correlate with experimental UV-Vis spectra and reactivity toward electrophiles. Basis set selection and solvent effects (e.g., PCM model) are critical for accuracy .

Q. What crystallographic challenges arise in resolving structures of triazole-benzimidazole hybrids, and how are they mitigated?

- Challenges : Disordered substituents (e.g., cycloheptyl groups), twinning in crystals, and weak diffraction.

- Solutions : High-flux synchrotron data collection improves resolution. SHELXD/SHELXE pipelines handle phase problems, while TWINLAW in SHELXL refines twinned data. For example, bis(triazolyl) disulfides require iterative refinement of anisotropic displacement parameters .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate antimicrobial efficacy?

- Methodology : Synthesize derivatives with varied substituents (e.g., alkyl, aryl, or heteroaromatic groups) and test against Gram-positive/negative bacteria. Minimum inhibitory concentration (MIC) and bactericidal concentration (MBC) assays (e.g., broth microdilution) identify key pharmacophores. For instance, pyridinyl substituents enhance activity against Pseudomonas aeruginosa (MIC = 31.25 µg/mL) .

Q. How should researchers address contradictions in biological activity data between analogous compounds?

- Methodology : Perform meta-analysis of published MIC/MBC values, considering variables like assay protocols (e.g., agar vs. broth dilution) and bacterial strains. Use multivariate regression to isolate structural factors (e.g., logP, polar surface area) influencing activity. Cross-validate with molecular docking to identify binding site interactions .

Q. What computational strategies are recommended for molecular docking studies targeting enzymes like cyclooxygenase or DNA gyrase?

- Methodology :

- Protein Preparation : Retrieve target structures from PDB (e.g., 1PXX for COX-2), remove water, add hydrogens, and assign charges (AMBER/CHARMM force fields).

- Docking : Use AutoDock Vina or Glide for flexible ligand docking. Grid boxes should encompass active sites (e.g., COX-2’s hydrophobic channel).

- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values. For triazole sulfonamides, π-π stacking with Tyr355 and hydrogen bonding to Arg120 are key interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.